molecular formula C21H16N6OS2 B2594072 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-76-0

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2594072
CAS RN: 852372-76-0
M. Wt: 432.52
InChI Key: ISIXPCZFFXGQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6OS2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Heterocyclic Systems : This compound has been used in the synthesis of various heterocyclic systems, including triazoles, thiadiazoles, and oxadiazoles. These systems have potential applications in medicinal chemistry and drug development (Shiradkar & Kale, 2006).

Antiviral Activity

  • Anti-Hepatitis A Virus (HAV) Activity : Derivatives of this compound have shown promising antiviral activity against hepatitis A virus, highlighting its potential for developing antiviral agents (Shamroukh & Ali, 2008).

Insecticidal Assessment

  • Insecticidal Potential : The compound has been used in the synthesis of various heterocycles, which were tested as insecticidal agents against the cotton leafworm. This suggests its application in developing new insecticides (Fadda et al., 2017).

Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : The compound's derivatives have been synthesized and assessed for their antimicrobial activities, indicating its potential use in creating new antimicrobial drugs (Abbady, 2014).

Anticancer Evaluation

  • Potential Anticancer Activity : Some derivatives have been synthesized and evaluated for their anticancer properties, showing potential in cancer treatment research (Lesyk et al., 2007).

Synthesis and Characterization

  • Synthesis of Heterocyclic Derivatives : The compound has been used to synthesize a variety of heterocyclic derivatives, including triazoles and thiadiazoles, with potential applications in various fields of chemistry (El‐Sayed et al., 2008).

Diabetes Inhibitory Activity

  • Type II Diabetes Inhibitory Activity : Some derivatives have shown significant inhibitory activity against Type II diabetes, indicating its application in diabetes research (Mor et al., 2022).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS2/c1-13-7-8-15-16(11-13)30-21(22-15)23-18(28)12-29-19-10-9-17-24-25-20(27(17)26-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIXPCZFFXGQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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